
3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine (Compound A) is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for a variety of diseases.
Wirkmechanismus
The mechanism of action of Compound A is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in cellular processes such as cell growth and inflammation. It has been shown to inhibit the activity of certain kinases, which play a key role in cancer cell growth and proliferation. In addition, Compound A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
Compound A has been shown to have a variety of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). In addition, Compound A has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Compound A is its specificity for certain enzymes and proteins, which makes it a potentially effective therapeutic agent for specific diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy and potential side effects.
Zukünftige Richtungen
There are several future directions for research on Compound A. One area of interest is its potential as a treatment for Alzheimer's disease, as it has been shown to have neuroprotective effects. In addition, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new analogs of Compound A with improved efficacy and specificity.
Synthesemethoden
Compound A can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 6-bromo-2-phenylpyridazine. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
Compound A has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Compound A has shown promising results as an inhibitor of cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis. In addition, Compound A has been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-20-10-8-18(16-21(20)30-2)31(27,28)26-14-12-25(13-15-26)22-11-9-19(23-24-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQLFMVDQJGNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Fluorophenyl)-14-methyl-7-[(3-methylbutyl)sulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2900047.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2900048.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide](/img/structure/B2900053.png)
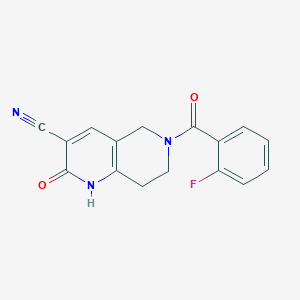
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2900056.png)
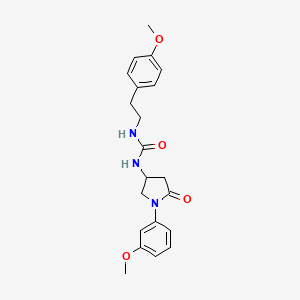
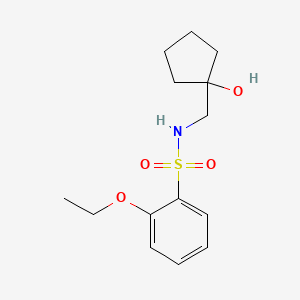
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)
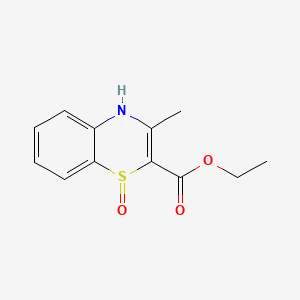
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2900062.png)

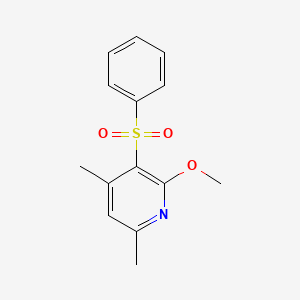
![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2900067.png)